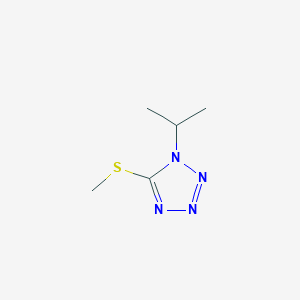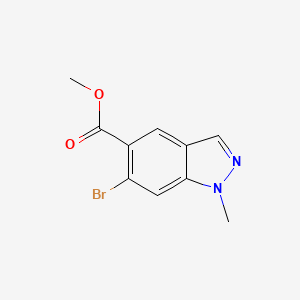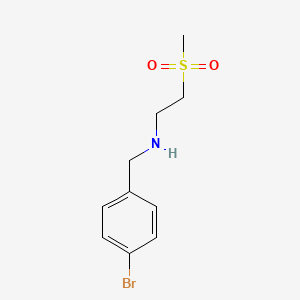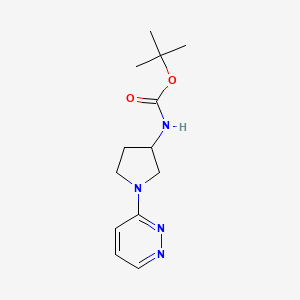
N-diazosulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diazosulfamoyl fluoride, also known as sulfuryl azide fluoride, is a chemical compound with the molecular formula FN₃O₂S and a molecular weight of 125.08 g/mol . This compound is characterized by the presence of a diazo group (-N=N-) and a sulfonyl fluoride group (-SO₂F), making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diazosulfamoyl fluoride typically involves the reaction of sulfuryl chloride fluoride (SO₂ClF) with sodium azide (NaN₃) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .
Chemical Reactions Analysis
Types of Reactions
N-diazosulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The diazo group can engage in cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.
Decomposition Reactions: Under certain conditions, this compound can decompose to release nitrogen gas (N₂) and form reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, alkynes, and various nucleophiles such as amines and alcohols. Reactions are typically conducted under mild conditions to prevent the decomposition of the diazo group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkenes can yield pyrazoline derivatives, while substitution reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
N-diazosulfamoyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-diazosulfamoyl fluoride involves the generation of reactive intermediates through the decomposition of the diazo group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-diazosulfamoyl fluoride include other diazo compounds and sulfonyl fluorides, such as:
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Sulfonyl Chloride Fluoride (SO₂ClF): A related sulfonyl halide used as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its combination of a diazo group and a sulfonyl fluoride group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
FN3O2S |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
N-diazosulfamoyl fluoride |
InChI |
InChI=1S/FN3O2S/c1-7(5,6)4-3-2 |
InChI Key |
QAGYXMQZSHPCMY-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)




![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)


